molecular formula C9H10I2N4 B12611711 5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole CAS No. 919097-99-7

5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole

Cat. No.: B12611711
CAS No.: 919097-99-7
M. Wt: 428.01 g/mol
InChI Key: VUMFCJVCKMDEFN-UHFFFAOYSA-N
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Description

5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole is a complex organic compound characterized by the presence of iodine atoms and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole typically involves the iodination of precursor molecules. One common method involves the oxidative iodination of terminal alkynes using hypervalent-iodine reagents. For example, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can selectively generate 1-iodoalkynes . This method is advantageous due to its chemoselectivity and practical application in synthesizing iodoalkyne derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hypervalent-iodine reagents for iodination.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Such as nickel or palladium catalysts for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while cyclization reactions can produce complex heterocyclic compounds.

Scientific Research Applications

5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole involves its interaction with molecular targets and pathways. The iodine atoms and tetrazole ring can interact with various biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodinated tetrazoles and iodoalkynes, such as:

Properties

CAS No.

919097-99-7

Molecular Formula

C9H10I2N4

Molecular Weight

428.01 g/mol

IUPAC Name

5-iodo-1-[2-(2-iodoethynyl)cyclohexyl]tetrazole

InChI

InChI=1S/C9H10I2N4/c10-6-5-7-3-1-2-4-8(7)15-9(11)12-13-14-15/h7-8H,1-4H2

InChI Key

VUMFCJVCKMDEFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C#CI)N2C(=NN=N2)I

Origin of Product

United States

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